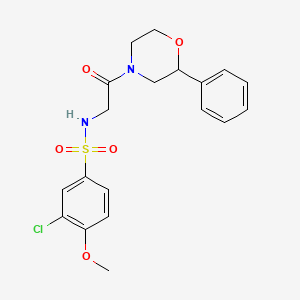

3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O5S/c1-26-17-8-7-15(11-16(17)20)28(24,25)21-12-19(23)22-9-10-27-18(13-22)14-5-3-2-4-6-14/h2-8,11,18,21H,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTYPIMMZZJXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the benzenesulfonamide core:

Introduction of the morpholino group: This is achieved through a nucleophilic substitution reaction where a morpholine derivative reacts with an intermediate compound.

Final coupling: The final step involves coupling the intermediate with a phenylmorpholino derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly for its biological activities :

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7). The mechanism often involves the induction of apoptosis through activation of p53 pathways.

- Enzyme Inhibition : It has been noted for its ability to selectively inhibit human carbonic anhydrases at low nanomolar concentrations, suggesting its potential in cancer treatment and other therapeutic areas.

Chemical Synthesis

In organic chemistry, 3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7), with IC50 values in the low micromolar range. These compounds induced apoptosis in cancer cells via activation of p53 pathways.

- Enzyme Inhibition : Another investigation revealed that certain sulfonamide derivatives could selectively inhibit human carbonic anhydrases at nanomolar concentrations, suggesting potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-3-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- 3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylpiperidino)ethyl)benzenesulfonamide

- 3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Uniqueness

The unique combination of chloro, methoxy, and morpholino groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 396.9 g/mol. The presence of a chloro group and a methoxy group enhances its reactivity and biological properties.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁ClN₂O₅S |

| Molecular Weight | 396.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzenesulfonamide core through the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions. Following this, the morpholino group is introduced using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It may function as an enzyme inhibitor by binding to active sites or modulating receptor activity, acting as either an agonist or antagonist depending on the context .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory contexts. In vitro studies have shown promising results against multiple cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF-7) with IC50 values in the low micromolar range. These compounds induced apoptosis in cancer cells via activation of p53 pathways .

- Enzyme Inhibition : Another investigation revealed that certain sulfonamide derivatives could selectively inhibit human carbonic anhydrases at nanomolar concentrations, suggesting potential applications in cancer treatment .

Comparative Analysis

When compared to similar compounds, such as 4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide (which lacks the chlorine atom), the presence of the chlorine atom in our target compound appears to enhance its biological activity and binding affinity .

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Significant anticancer activity | Low micromolar |

| 4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide | Moderate activity | Higher than above |

| 3-fluoro derivatives | Variable activity | Varies |

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the activation of the benzenesulfonamide core. For example:

Sulfonamide Formation : React 3-chloro-4-methoxybenzenesulfonyl chloride with an amine-containing intermediate (e.g., 2-amino-1-(2-phenylmorpholino)ethanone) in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) .

Morpholine Integration : The 2-phenylmorpholino group is introduced via nucleophilic substitution or reductive amination, ensuring stereochemical control .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization may require adjusting reaction temperature (0–25°C) and stoichiometric ratios .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard:

Crystallization : Use slow evaporation of a saturated solution in a solvent like methanol/acetone.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement : Use SHELXL for refinement, incorporating constraints for disordered moieties (e.g., the morpholine ring). Thermal ellipsoids and hydrogen bonding networks should be analyzed to validate stereochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

- Methodological Answer : Contradictions often arise from impurities or dynamic effects:

2D NMR Techniques : Perform HSQC and HMBC to assign coupling patterns and confirm connectivity, especially for overlapping signals in the aromatic region .

High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical isotopic distributions to rule out adducts or fragmentation artifacts .

Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for optimizing the reaction yield of the sulfonamide coupling step?

- Methodological Answer : Yield improvements require systematic optimization:

Catalyst Screening : Test coupling agents like EDCl/HOBt versus DCC/DMAP to minimize side reactions .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

In Situ Monitoring : Use UPLC-MS to track intermediate formation and adjust reagent addition rates .

Q. How can the biological target of this compound be identified in antimicrobial studies?

- Methodological Answer : Target identification involves:

Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina, focusing on conserved bacterial enzymes (e.g., dihydrofolate reductase) .

Biochemical Assays : Perform competitive inhibition assays with known substrates (e.g., trimethoprim for DHFR) to measure IC₅₀ values .

Transcriptomic Profiling : Use RNA-seq to identify upregulated/downregulated genes in treated microbial cultures .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies may stem from model limitations or experimental conditions:

Re-evaluate Force Fields : Ensure docking simulations account for ligand flexibility and solvation effects.

Validate Assay Conditions : Confirm compound stability in the assay buffer (e.g., pH 7.4, 37°C) using LC-MS .

Synergistic Effects : Test combinatorial interactions with adjuvants to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.